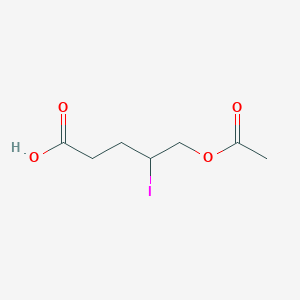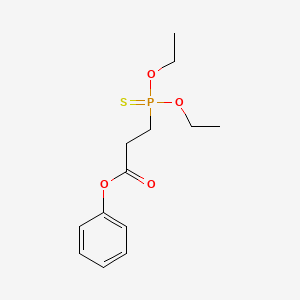
Propanoic acid, 3-(diethoxyphosphinothioyl)-, phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-(diethoxyphosphinothioyl)-, phenyl ester is an organic compound with a complex structure that includes a propanoic acid backbone, a diethoxyphosphinothioyl group, and a phenyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(diethoxyphosphinothioyl)-, phenyl ester typically involves the esterification of propanoic acid derivatives with phenol in the presence of a diethoxyphosphinothioyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is also common in industrial settings to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 3-(diethoxyphosphinothioyl)-, phenyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or other oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product distribution .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .
Applications De Recherche Scientifique
Propanoic acid, 3-(diethoxyphosphinothioyl)-, phenyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings .
Mécanisme D'action
The mechanism by which propanoic acid, 3-(diethoxyphosphinothioyl)-, phenyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The diethoxyphosphinothioyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The phenyl ester group can also play a role in modulating the compound’s properties and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, phenyl ester: This compound has a similar ester structure but lacks the diethoxyphosphinothioyl group, resulting in different chemical properties and reactivity.
3-Phenylpropanoic acid: This compound has a similar propanoic acid backbone but does not contain the ester or diethoxyphosphinothioyl groups, leading to different applications and reactivity.
Uniqueness
Propanoic acid, 3-(diethoxyphosphinothioyl)-, phenyl ester is unique due to the presence of the diethoxyphosphinothioyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
651727-30-9 |
|---|---|
Formule moléculaire |
C13H19O4PS |
Poids moléculaire |
302.33 g/mol |
Nom IUPAC |
phenyl 3-diethoxyphosphinothioylpropanoate |
InChI |
InChI=1S/C13H19O4PS/c1-3-15-18(19,16-4-2)11-10-13(14)17-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
Clé InChI |
NWYMXFYHIVSIEJ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(CCC(=O)OC1=CC=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde](/img/structure/B12525580.png)
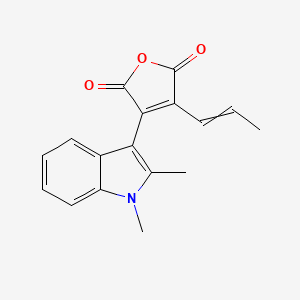
![1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene](/img/structure/B12525587.png)
![N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine](/img/structure/B12525598.png)
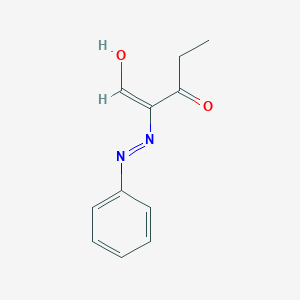
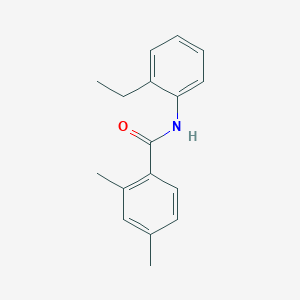

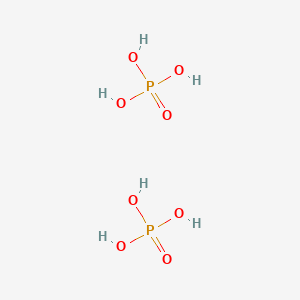
![3-(Trimethylstannyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(3H)-one](/img/structure/B12525628.png)
![3-Pyridinecarboxylic acid, 6-methyl-2-[[4-(4-morpholinyl)phenyl]amino]-](/img/structure/B12525630.png)

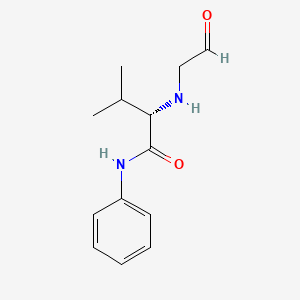
![(7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12525644.png)
